
Vanadium
概述
描述
Vanadium is a chemical element with the atomic number 23 and the symbol “V.” It is a soft, silvery-gray, ductile transition metal. This compound was discovered in 1801 by the Spanish mineralogist Andrés Manuel del Río, who initially named it erythronium. it was later rediscovered in 1830 by the Swedish chemist Nils Gabriel Sefström, who named it after Vanadis, the Scandinavian goddess of beauty and youth, due to the beautiful colors of its compounds in solution . This compound is primarily used in various high-strength steel alloys .
作用机制
Target of Action
Vanadium primarily targets protein tyrosine phosphatase 1B (PTP1B) . This enzyme plays a crucial role in the regulation of insulin signaling, and its inhibition enhances insulin sensitivity . This compound also interacts with other enzymes such as alkaline phosphatase (ALP) and protein tyrosine phosphatase (PTP) .
Mode of Action
This compound compounds interact with their targets by forming stable complexes . For instance, vanadate can replace phosphate in an enzyme, forming stable complexes with the enzyme target and inhibiting the enzyme . This compound compounds also modulate the activity of phosphatases and kinases .
Biochemical Pathways
This compound compounds affect several biochemical pathways. They are known to control hyperglycemia, possibly by inhibiting glucose-6-phosphatase , a key enzyme in the development of insulin resistance and type 2 diabetes . This compound compounds also modulate signaling pathways, particularly those involving phosphatases and kinases .
Pharmacokinetics
It is known that this compound is a transition metal that is widely distributed in the environment . Once isolated artificially, the formation of an oxide layer (passivation) somewhat stabilizes the free metal against further oxidation .
Result of Action
At the molecular and cellular level, this compound compounds exhibit cytotoxic activity. They induce DNA binding, oxidative stress, cell cycle regulation, and programmed cell death . This compound compounds also activate and/or inhibit several enzymes, including phosphatases, ATPases, nucleases, and kinases .
Action Environment
Environmental factors significantly influence the action of this compound. The differential association preferences of this compound species control the fractionation of this compound in soil solid phases, which further affect the biogeochemical fate of this compound in the ecosystem . Moreover, anthropogenic activities, such as smelting, mining, and fossil fuel combustion, can cause severe this compound pollution in the biogeosphere .
生化分析
Biochemical Properties
Vanadium plays a significant role in biochemical reactions by interacting with various enzymes, proteins, and other biomolecules. One of the key interactions is with protein tyrosine phosphatases, where this compound compounds act as inhibitors. This inhibition leads to the modulation of signaling pathways, particularly those involving insulin signaling . This compound also interacts with enzymes such as this compound-dependent haloperoxidases, which are involved in the catalysis of halogenation reactions . Additionally, this compound can form complexes with proteins, influencing their structure and function.
Cellular Effects
This compound affects various types of cells and cellular processes. In insulin-responsive cells, this compound compounds mimic the action of insulin, leading to increased glucose uptake and improved glucose metabolism . This effect is mediated through the activation of insulin signaling pathways and the modulation of gene expression related to glucose metabolism. This compound also influences cell signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which plays a role in cell growth and differentiation . Furthermore, this compound has been shown to affect cellular metabolism by altering the activity of key metabolic enzymes.
Molecular Mechanism
The molecular mechanism of this compound involves its ability to bind to biomolecules and modulate their activity. This compound compounds can inhibit or activate enzymes by binding to their active sites or allosteric sites . For example, this compound inhibits protein tyrosine phosphatases by forming a stable complex with the enzyme, preventing its dephosphorylation activity . This inhibition leads to the activation of downstream signaling pathways, such as the insulin signaling pathway. This compound can also induce changes in gene expression by interacting with transcription factors and other regulatory proteins.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. This compound compounds are generally stable under physiological conditions, but their activity can be influenced by factors such as pH, redox conditions, and the presence of other biomolecules . Long-term exposure to this compound has been shown to result in sustained activation of insulin signaling pathways and improved glucose metabolism in in vitro and in vivo studies . Prolonged exposure to high concentrations of this compound may lead to toxic effects on cellular function.
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low to moderate doses, this compound compounds have been shown to improve glucose metabolism and insulin sensitivity . At high doses, this compound can exhibit toxic effects, including oxidative stress, DNA damage, and disruption of cellular homeostasis . Threshold effects have been observed, where the beneficial effects of this compound are seen at specific dosage ranges, beyond which adverse effects become prominent.
Metabolic Pathways
This compound is involved in various metabolic pathways, including those related to glucose and lipid metabolism. This compound compounds can activate key enzymes involved in glycolysis, gluconeogenesis, and lipid synthesis . Additionally, this compound interacts with cofactors such as adenosine triphosphate (ATP) and nicotinamide adenine dinucleotide (NADH), influencing metabolic flux and metabolite levels . These interactions contribute to the overall regulation of cellular metabolism and energy homeostasis.
Transport and Distribution
This compound is transported and distributed within cells and tissues through specific transporters and binding proteins. In the bloodstream, this compound binds to transferrin, a transport protein that facilitates its uptake into cells . Once inside the cell, this compound can be sequestered in organelles such as lysosomes and mitochondria, where it exerts its effects on cellular function . The localization and accumulation of this compound within cells are influenced by factors such as concentration, redox state, and the presence of other metal ions.
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific compartments or organelles through post-translational modifications and targeting signals . For example, this compound-dependent haloperoxidases are localized to peroxisomes, where they catalyze halogenation reactions . The localization of this compound within cells can also affect its interactions with biomolecules and its overall biochemical activity.
准备方法
Synthetic Routes and Reaction Conditions: Vanadium can be prepared through several synthetic routes. One common method involves the reduction of this compound pentoxide (V2O5) with calcium metal. Another method is the reduction of this compound dichloride (VCl2) with hydrogen .
Industrial Production Methods: this compound is obtained from ores as this compound pentoxide through a variety of smelting, leaching, and roasting processes. The pentoxide is then reduced to ferrothis compound or this compound powder. The preparation of very pure this compound is challenging due to its reactivity with oxygen, nitrogen, and carbon at elevated temperatures .
化学反应分析
Types of Reactions: Vanadium undergoes various types of reactions, including oxidation, reduction, and substitution. It has multiple stable oxidation states (+2, +3, +4, +5), each characterized by a unique color in solution .
Common Reagents and Conditions:
Oxidation: this compound metal reacts with excess oxygen upon heating to form this compound pentoxide (V2O5).
Reduction: this compound pentoxide can be reduced with calcium metal or hydrogen to form this compound metal.
Substitution: this compound compounds can undergo substitution reactions, particularly in coordination complexes.
Major Products:
Oxidation: this compound pentoxide (V2O5)
Reduction: this compound metal (V)
Substitution: Various this compound coordination complexes
科学研究应用
Vanadium has a wide range of scientific research applications:
相似化合物的比较
Vanadium is unique among transition metals due to its wide range of oxidation states and versatile coordination geometries . Similar compounds include:
Chromium (Cr): Like this compound, chromium has multiple oxidation states, but it is more limited to the +3 and +6 states.
Niobium (Nb) and Tantalum (Ta): These elements are also in Group 5 of the periodic table but are more limited to the +5 oxidation state.
This compound’s ability to adopt various oxidation states and coordination geometries makes it distinct from these similar compounds .
属性
IUPAC Name |
vanadium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LEONUFNNVUYDNQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[V] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
V | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID2040282, DTXSID50896834, DTXSID301317924, DTXSID501318059 | |
| Record name | Vanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium (III) ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium(5+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium(1+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
50.9415 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Dry Powder; Other Solid; Pellets or Large Crystals, Silver-white metal; [Hawley] | |
| Record name | Vanadium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/1701 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
Boiling Point |
3407 °C | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Solubility |
Insoluble in water, Soluble in nitric, hydrofluoric, and concentrated sulfuric acids; attacked by alkali, forming water soluble vanadates | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Density |
Specific gravity: 6.11 at 18.7 °C | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Vapor Pressure |
2.34X10-2 mm Hg at 1916 °C /Extrapolated/ | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Impurities |
95% vanadium contains the following impurities: aluminum, 2%; iron, 0.35%; silicon, 0.27%; and carbon, 0.4%. | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Color/Form |
Light gray or white lustrous powder, fused hard lumps or body-centered cubic crystals, Pure vanadium is a bright white metal; soft and ductile, Gray-white metal; cubic, Steel gray with a bluish tinge | |
CAS No. |
7440-62-2, 14782-33-3, 22537-31-1, 22541-77-1 | |
| Record name | Vanadium | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7440-62-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Vanadium, elemental | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007440622 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium(1+), ion | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014782333 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium, ion (V5+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022537311 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium, ion(3+) | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022541771 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Vanadium | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB13971 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | Vanadium | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Vanadium | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID2040282 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium (III) ion | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50896834 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium(5+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317924 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium(1+) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID501318059 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Vanadium | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.028.337 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | VANADIUM | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/00J9J9XKDE | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
1910 °C | |
| Record name | VANADIUM, ELEMENTAL | |
| Source | Hazardous Substances Data Bank (HSDB) | |
| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/1022 | |
| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Synthesis routes and methods I
Procedure details








Synthesis routes and methods II
Procedure details






Q1: How does vanadium interact with biological systems?
A: this compound, particularly in the form of vanadate (V5+) and vanadyl (V4+), exhibits insulin-like properties by mimicking the actions of insulin in various tissues. [] This effect stems from this compound’s ability to inhibit protein tyrosine phosphatases, enzymes that regulate insulin signaling pathways. []
Q2: What are the potential risks associated with this compound exposure?
A: While this compound exhibits beneficial effects at low concentrations, elevated levels can lead to toxicity. [] Studies have shown that this compound can induce oxidative stress and disrupt mitochondrial function in rat liver cells, ultimately leading to cell death. [] It's important to note that the toxicity of this compound is dependent on factors like dose, route of exposure, and chemical form.
Q3: What is the impact of this compound on mitochondria?
A: this compound, specifically sodium metavanadate (NaVO3), has been shown to induce mitochondrial toxicity. [] Studies using isolated rat liver mitochondria demonstrated that NaVO3 disrupts mitochondrial respiratory complexes I, II, and III, leading to increased reactive oxygen species (ROS) formation and ATP depletion. []
Q4: Does this compound affect liver function?
A: Studies in Wistar rats have revealed that administering sodium metavanadate (V5+) can lead to liver damage. [] This damage is evidenced by a significant increase in serum levels of liver enzymes like alanine aminotransferase (ALT) and aspartate aminotransferase (AST), indicating liver cell injury. []
Q5: What protective measures can mitigate this compound-induced nephrotoxicity?
A: Research indicates that the essential oil of Salvia officinalis (sage) exhibits protective effects against this compound-induced kidney damage in rat models. [] Co-administration of sage essential oil with ammonium metavanadate mitigated biochemical markers of kidney damage and improved histopathological lesions. [] This protective effect is attributed to the antioxidant properties of the oil's components, including β-caryophyllene, limonene, and carvacrol. []
Q6: What is the molecular formula and weight of this compound pentoxide (V2O5)?
A6: The molecular formula of this compound pentoxide is V2O5, and its molecular weight is 181.88 g/mol.
Q7: What spectroscopic techniques are used to characterize this compound compounds?
A7: A range of spectroscopic methods are employed to characterize this compound compounds, including:
- Electron Paramagnetic Resonance (EPR): Used to study the electronic structure and local environment of paramagnetic this compound species, particularly V4+. [, , ]
- Infrared (IR) Spectroscopy: Provides information about the vibrational modes of molecules, which can be used to identify functional groups and study bonding interactions in this compound complexes. []
- X-ray Photoelectron Spectroscopy (XPS): Determines the elemental composition and oxidation states of this compound in materials. []
- X-ray Diffraction (XRD): Used to determine the crystal structure and phase composition of this compound-containing materials. [, , ]
Q8: What are this compound oxide nanotubes (VONTs), and what makes them unique?
A: this compound oxide nanotubes (VONTs) are a type of nanostructured material composed of rolled-up layers of this compound oxide. [, ] They possess a high surface area, unique electronic properties, and the ability to intercalate ions, making them suitable for applications like electrodes in lithium-ion batteries. [, ]
Q9: How does the structure of VONTs evolve during lithium-ion intercalation?
A: During lithium-ion intercalation, VONTs undergo structural changes. Operando powder X-ray diffraction and total X-ray scattering studies reveal that the VOx layers within the nanotubes expand and contract as this compound undergoes reduction and oxidation. [] Notably, the interlayer spacing of VONTs is significantly influenced by the type of molecules or ions present within the interlayer space. []
Q10: How do additives impact the electrolyte in this compound redox flow batteries (VRFBs)?
A: Additives play a crucial role in enhancing the performance of this compound redox flow batteries (VRFBs). Studies using atomic emission spectroscopy have shown that certain additives can increase the concentration of this compound ions in the sulfuric acid electrolyte. [] Furthermore, cyclic voltammetry measurements indicate that these additives have minimal impact on the electrochemical reversibility and conductivity of the electrolyte. []
Q11: How does this compound enhance the properties of high-speed steel?
A: this compound is a crucial alloying element in high-speed steel, primarily due to its ability to form hard this compound carbides (VC). [, ] These carbides impart high wear resistance and hot hardness, allowing the steel to maintain its cutting edge even at elevated temperatures. [, ] The size and distribution of VC significantly influence the mechanical properties of the steel. []
Q12: How does the this compound content affect hydrogen diffusion in X80 pipeline steel?
A: Increasing the this compound content in X80 pipeline steel effectively reduces hydrogen diffusion. [] This decrease in diffusion is attributed to the formation of this compound carbides (VC), which act as traps for hydrogen atoms, thereby hindering their movement through the steel matrix. []
Q13: What is the role of this compound in the direct oxidation of benzene to phenol?
A: this compound-based catalysts play a critical role in facilitating the direct oxidation of benzene to phenol using molecular oxygen (O2). [] Specifically, V4+ species, often generated by reducing V5+ species, are essential for activating O2 and producing reactive oxygen species that drive the oxidation reaction. []
Q14: How can the phase change properties of this compound dioxide (VO2) films be improved?
A: Plasma radiation treatment has emerged as a promising technique to enhance the phase change properties of this compound dioxide (VO2) films. [] This method is favored over conventional annealing processes due to its simplicity, efficiency, and cost-effectiveness. []
Q15: What is the significance of this compound in zeolite-based catalysts?
A: this compound incorporated into zeolites, specifically SiBEA zeolite, exhibits unique reactivity towards small gas-phase molecules. [] EPR studies reveal the presence of paramagnetic dioxothis compound(IV) (VO2) species within the zeolite channels. [] These VO2 species demonstrate reducing properties, converting molecules like nitrous oxide (N2O) and O2 into reactive oxygen species (O− and O2−). []
Q16: What are the catalytic applications of this compound oxide?
A16: this compound oxide (VOx) is a versatile catalyst employed in various industrial processes, including:
- Oxidation Reactions: VOx catalysts are widely used in the oxidation of hydrocarbons, alcohols, and sulfur dioxide (SO2). [] A prime example is the oxidation of SO2 to sulfur trioxide (SO3) in the production of sulfuric acid (H2SO4).
- Selective Oxidation: VOx-based catalysts exhibit selectivity in oxidizing specific reactants to desired products. One example is the direct oxidation of benzene to phenol using VOx catalysts. []
Q17: What factors influence the catalytic activity of this compound oxide catalysts?
A17: Several factors impact the catalytic performance of this compound oxide:
Q18: How is computational chemistry employed in this compound research?
A18: Computational chemistry tools play a crucial role in understanding and predicting the properties and behavior of this compound-containing systems. These applications include:
Q19: What are the primary sources of this compound?
A19: this compound is primarily sourced from:
- This compound-Titanium Magnetite Ores: These ores are the most significant source of this compound. []
- This compound-Bearing Slag: A byproduct of steelmaking, this compound-bearing slag is another important source. [, , , , ]
Q20: How is this compound extracted from its ores and slags?
A20: Several methods are employed for this compound extraction, including:
- Roasting and Leaching: this compound-bearing materials are roasted with additives like sodium carbonate (Na2CO3) or ammonium sulfate ((NH4)2SO4) to convert this compound into soluble forms, followed by leaching with water or acid solutions. [, , , ]
- Oxygen Pressure Acid Leaching: This method involves leaching this compound slag with sulfuric acid (H2SO4) under high oxygen pressure. []
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
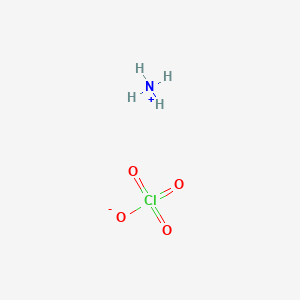
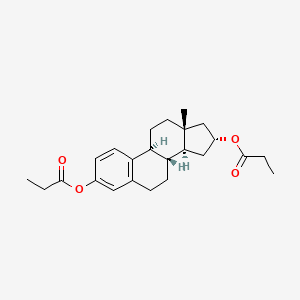
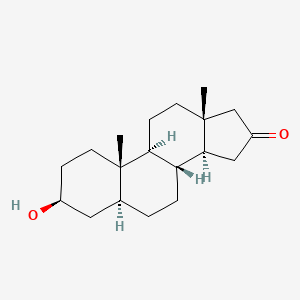
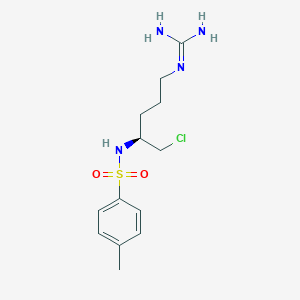
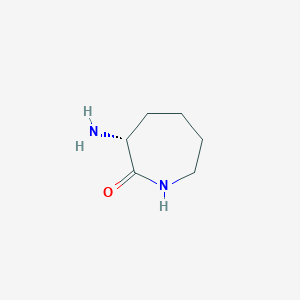

![1,6,6-Trimethyl-2,7-dioxabicyclo[3.2.2]nonan-3-one](/img/structure/B1201964.png)


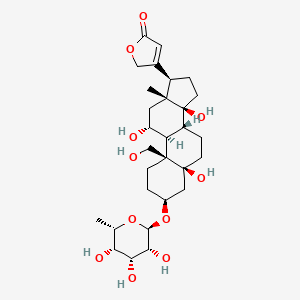
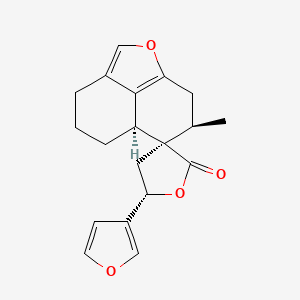

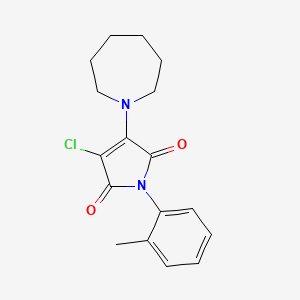
![1-(3-Pyridinylmethyl)-3-[2-(trifluoromethyl)-1,3-benzodioxol-2-yl]urea](/img/structure/B1201974.png)
